N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline
Description
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-10-17(9-8-15-11)14(18)12-4-6-13(7-5-12)16(2)3/h4-7,11,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSQWCBNKSIHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline typically involves the reaction of 4-dimethylaminobenzoyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline or piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline has been investigated for its potential therapeutic effects:
- Antitumor Activity : Research indicates that derivatives containing the dimethylamino group exhibit significant anticancer properties through modulation of key biochemical pathways involved in tumor growth and metastasis .
- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme interactions, particularly in the context of drug design for targeting specific proteins related to disease mechanisms .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds:
- C–N Bond Formation : It is utilized in palladium-catalyzed cross-coupling reactions to form C–N bonds, facilitating the synthesis of aniline derivatives . This is crucial for developing complex molecules in pharmaceuticals.
Material Science
This compound is also explored for its applications in materials chemistry:
- Polymer Development : Its unique structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Drug Development
A study investigated the efficacy of this compound derivatives against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for drug development targeting specific cancer types.
Case Study 2: Enzyme Interaction Studies
In another study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that it could serve as a valuable tool for understanding enzyme kinetics and developing new inhibitors for therapeutic use.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Diversity in Aniline Derivatives
The target compound belongs to a broader class of N,N-dimethylaniline derivatives, where substituents at the para position significantly influence physical, chemical, and biological properties. Below is a comparative analysis with key analogs:
Substituent Effects on Properties
- Piperazine vs. Pyrrolidine : The target compound’s 3-methylpiperazine group offers two nitrogen sites for hydrogen bonding, unlike the pyrrolidine analog (), which has a single secondary amine. This difference may enhance solubility and receptor binding in biological systems .
- Carbonyl vs.
- Boronate Esters : The boronate ester in enables participation in cross-coupling reactions, a feature absent in the target compound but critical for materials synthesis .
Biological Activity
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article examines its biological activity, focusing on its mechanisms, efficacy in various biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 218.30 g/mol
- IUPAC Name : this compound
This structure includes a dimethylamino group, a piperazine moiety, and an aniline core, which contribute to its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, piperazine derivatives have been shown to exhibit significant activity against serine hydrolases, which are involved in lipid metabolism and signaling pathways. The specific mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which play critical roles in endocannabinoid signaling pathways .
- Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling. For example, piperazine-based compounds have been identified as selective agonists for dopamine receptors, particularly the D3 subtype .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's efficacy can be summarized as follows:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 8.2 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation through MAPK pathway |
These results indicate a promising potential for this compound in cancer therapy, warranting further investigation into its mechanisms and therapeutic applications.
In Vivo Studies
Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties in models of neurodegeneration, suggesting that this compound may offer protective effects against dopaminergic neuron loss .
- Behavioral Studies : Behavioral assays in rodent models indicate that this compound may influence anxiety-like behaviors through modulation of the endocannabinoid system .
Case Study 1: Cancer Treatment
A study investigated the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor volume compared to control groups, with a reported decrease in Ki67 expression, indicating reduced cell proliferation.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in a Parkinson’s disease model induced by MPTP. Administration of this compound resulted in decreased motor deficits and reduced loss of dopaminergic neurons, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Q & A
Basic: What are the standard synthetic protocols for N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves coupling N,N-dimethylaniline derivatives with a 3-methylpiperazine-carbonyl moiety. Key steps include:
- Precursor Activation : Use of coupling agents (e.g., EDC/HOBt) to activate the carbonyl group for amide bond formation .
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while catalysts like DMAP improve reaction efficiency .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
Optimization involves monitoring yield and purity via HPLC or TLC, with adjustments to molar ratios (e.g., 1:1.2 for amine:carbonyl chloride) to drive completion .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolves 3D conformation, including piperazine chair geometry and planarity of the aniline moiety .
Basic: What are the common reactivity patterns of this compound in medicinal chemistry?
Methodological Answer:
- Amide Hydrolysis : Under acidic/basic conditions, the carbonyl group hydrolyzes to carboxylic acid, altering solubility .
- Electrophilic Aromatic Substitution : The dimethylaniline ring undergoes nitration/sulfonation at the para position due to electron-donating groups .
- Piperazine Functionalization : The secondary amine in piperazine reacts with alkyl halides or acylating agents to form derivatives for SAR studies .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential amine-related irritancy .
- Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation .
- Waste Disposal : Neutralize with dilute HCl before disposal to reduce environmental impact .
Advanced: How can researchers resolve contradictions in reported synthetic yields across literature?
Methodological Answer:
- Reproducibility Checks : Validate reported methods while controlling variables (e.g., solvent purity, inert atmosphere) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted precursors or oxidized piperazine) that reduce yield .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .
Advanced: How should unexpected NMR or IR data be analyzed during structural validation?
Methodological Answer:
- Dynamic Effects : Broadened peaks in NMR may indicate restricted rotation in the piperazine ring; variable-temperature NMR clarifies this .
- Tautomerism : Unexpected carbonyl shifts in IR could suggest keto-enol tautomerism; pH-dependent studies resolve this .
- Computational Validation : Compare experimental spectra with DFT-calculated spectra (e.g., using Gaussian) to assign ambiguous signals .
Advanced: What strategies optimize this compound’s bioactivity against specific targets (e.g., enzymes)?
Methodological Answer:
- SAR Studies : Modify substituents (e.g., piperazine methyl groups) to enhance binding to hydrophobic enzyme pockets .
- Molecular Docking : Use AutoDock Vina to predict interactions with active sites (e.g., DNA intercalation for antiviral activity) .
- Metabolic Stability : Introduce electron-withdrawing groups on the aniline ring to reduce CYP450-mediated oxidation .
Advanced: How do electronic properties influence its application in materials science?
Methodological Answer:
- Charge-Transfer Complexes : The dimethylaniline donor and carbonyl acceptor enable fluorescence applications; measure emission spectra in solvents of varying polarity .
- TICT (Twisted Intramolecular Charge Transfer) : Study temperature-dependent fluorescence to assess conformational flexibility for sensor design .
Advanced: How are solubility challenges addressed in formulation studies?
Methodological Answer:
- Salt Formation : React with HCl to form a water-soluble dihydrochloride salt .
- Co-Solvency : Use DMSO-water mixtures (e.g., 20:80 v/v) to balance solubility and stability .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles to enhance bioavailability in pharmacokinetic studies .
Advanced: How are data interpreted from enzyme inhibition assays involving this compound?
Methodological Answer:
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values .
- Fluorescence Quenching : Monitor tryptophan residue quenching in enzymes (e.g., via Stern-Volmer plots) to assess binding affinity .
- IC50 Validation : Compare with positive controls (e.g., known kinase inhibitors) to validate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
